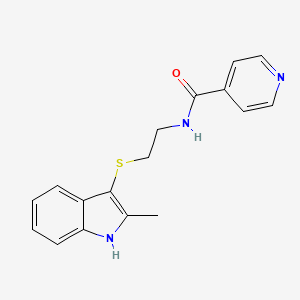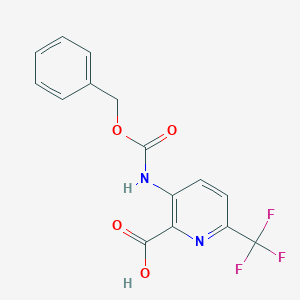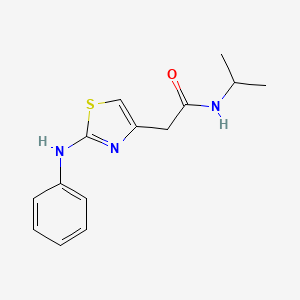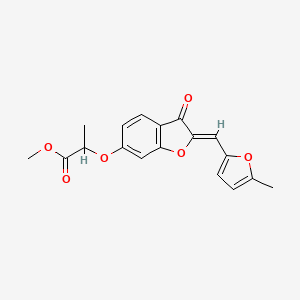
2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dimethyl-N-(2-(pyrimidin-5-yl)ethyl)furan-3-carboxamide” is a chemical compound. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy . These techniques can provide detailed information about the molecular structure, including the dihedral angle between rings, the space group of the crystal lattice, and the intermolecular hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the energies of frontier molecular orbitals (FMO) were computed to provide information about the global reactivity and charge transfer property of the compound . Also, the molecular electrostatic potential (MEP) of the compound was measured to get the charge distribution details .Wissenschaftliche Forschungsanwendungen
Amplification of Phleomycin Against Escherichia Coli
- A study by Brown and Cowden (1982) in the Australian Journal of Chemistry explored the synthesis of compounds including furan derivatives. These compounds were investigated for their role as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Antiprotozoal Agents
- Research on imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, involving furan-2-yl derivatives, showed strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. This study by Ismail et al. (2004) in the Journal of Medicinal Chemistry provides insights into the potential of these compounds as antiprotozoal agents (Ismail et al., 2004).
Influenza A Virus Inhibitors
- A 2017 study in RSC Advances by Yongshi et al. reported the synthesis of furan-carboxamide derivatives, including a dimethyl-substituted heterocyclic moiety, which demonstrated significant anti-influenza activity, particularly against the H5N1 virus (Yongshi et al., 2017).
Synthesis of Novel Compounds
- Studies have explored the synthesis and characterization of various derivatives, investigating their electronic and chemical properties. For instance, a 2014 study in the Journal of Molecular Structure by Singh, Rawat, and Sahu examined the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, analyzing its properties and potential applications (Singh et al., 2014).
Antimicrobial Agents
- Research has also delved into the antimicrobial properties of these compounds. For example, a study in Tetrahedron by Sirakanyan et al. (2015) synthesized compounds with a thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, demonstrating promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).
Cancer Tyrosine Kinase Imaging
- In the field of cancer research, Wang et al. (2005) in Bioorganic & Medicinal Chemistry Letters synthesized a compound for potential use as a positron emission tomography tracer for imaging cancer tyrosine kinase, indicating its applicability in cancer diagnostics (Wang et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as pyrido[2,3-d]pyrimidines, exhibit a wide range of biological activities . These activities are often the result of the compound interacting with its targets and causing changes in their function.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(2-pyrimidin-5-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-12(10(2)18-9)13(17)16-4-3-11-6-14-8-15-7-11/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVIPBLGYZIFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)

![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)
![3-[2-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2933231.png)



